C19H23F3N2O3S
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Overview
Description
. This compound is characterized by its unique structure, which includes a trifluoromethyl group, a sulfonamide group, and a pyridine ring. It is used in various scientific research applications due to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-trifluoro-N-(3-pentan-2-yloxyphenyl)-N-(pyridin-3-ylmethyl)ethanesulfonamide involves multiple steps. One common method includes the reaction of 3-pentan-2-yloxyphenylamine with 2,2,2-trifluoroethanesulfonyl chloride in the presence of a base such as triethylamine . The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve efficiency. The use of catalysts and automated systems can further enhance the yield and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
2,2,2-trifluoro-N-(3-pentan-2-yloxyphenyl)-N-(pyridin-3-ylmethyl)ethanesulfonamide: undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like or .
Reduction: Reduction reactions can be carried out using reducing agents such as or .
Substitution: Nucleophilic substitution reactions can occur, especially at the sulfonamide group, using reagents like sodium methoxide .
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted sulfonamide derivatives.
Scientific Research Applications
2,2,2-trifluoro-N-(3-pentan-2-yloxyphenyl)-N-(pyridin-3-ylmethyl)ethanesulfonamide: is utilized in various fields of scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects in treating diseases such as cancer and neurological disorders.
Industry: Used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2,2,2-trifluoro-N-(3-pentan-2-yloxyphenyl)-N-(pyridin-3-ylmethyl)ethanesulfonamide involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances its binding affinity to these targets, leading to inhibition or modulation of their activity. This compound can affect various cellular pathways, including signal transduction and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
Pioglitazone: (C19H20N2O3S): A thiazolidinedione derivative used as an antidiabetic agent.
Rosiglitazone: (C18H19N3O3S): Another thiazolidinedione with similar therapeutic applications.
Uniqueness
2,2,2-trifluoro-N-(3-pentan-2-yloxyphenyl)-N-(pyridin-3-ylmethyl)ethanesulfonamide: stands out due to its trifluoromethyl group, which imparts unique chemical properties such as increased lipophilicity and metabolic stability. These features make it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C19H23F3N2O3S |
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Molecular Weight |
416.5 g/mol |
IUPAC Name |
5-(dibutyl-λ4-sulfanylidene)-1-[3-(trifluoromethyl)phenyl]-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C19H23F3N2O3S/c1-3-5-10-28(11-6-4-2)15-16(25)23-18(27)24(17(15)26)14-9-7-8-13(12-14)19(20,21)22/h7-9,12H,3-6,10-11H2,1-2H3,(H,23,25,27) |
InChI Key |
YYLKKPXZEAULTD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCS(=C1C(=O)NC(=O)N(C1=O)C2=CC=CC(=C2)C(F)(F)F)CCCC |
Origin of Product |
United States |
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